N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
Description
N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic 1,3,4-thiadiazole derivative characterized by a pivalamide (trimethylacetamide) group at the 2-position of the thiadiazole ring and a 4-fluorophenyl-substituted acetamide moiety linked via a thioether bridge. The 1,3,4-thiadiazole core is known for its metabolic stability and ability to participate in hydrogen bonding and π-π interactions, which enhance target binding .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-15(2,3)12(22)18-13-19-20-14(24-13)23-8-11(21)17-10-6-4-9(16)5-7-10/h4-7H,8H2,1-3H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYOUWCBJHINES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via acid-catalyzed cyclization of thiosemicarbazide precursors. A representative procedure involves:
Step 1 : Condensation of thiosemicarbazide (10 mmol) with chloroacetic acid (12 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hours.
Step 2 : Quenching with ice-water and neutralization with NH4OH to precipitate 5-chloro-1,3,4-thiadiazol-2-amine (Yield: 78%).
Key Optimization Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acid Catalyst | PPA | 78% |
| Temperature | 120°C | <60% at 100°C |
| Reaction Time | 6 hours | 65% at 4 hours |
Functionalization to 5-Mercapto Derivatives
Treatment of 5-chloro-1,3,4-thiadiazol-2-amine (5 mmol) with thiourea (6 mmol) in ethanol under reflux for 3 hours yields 5-mercapto-1,3,4-thiadiazol-2-amine (87% yield). The thiol group serves as the nucleophilic site for subsequent thioether formation.
Thioether Linkage Installation
Nucleophilic Substitution with Bromoacetamide
The thiol group reacts with 2-bromo-N-(4-fluorophenyl)acetamide under basic conditions:
Procedure :
- Dissolve 5-mercapto-1,3,4-thiadiazol-2-amine (3 mmol) and 2-bromo-N-(4-fluorophenyl)acetamide (3.3 mmol) in anhydrous DMF.
- Add K2CO3 (6 mmol) and stir at 50°C for 8 hours.
- Extract with ethyl acetate, wash with brine, and purify via silica chromatography (hexane:EtOAc 3:1).
Yield : 82%
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 10.23 (s, 1H, NH), 8.12 (s, 1H, thiadiazole-H), 7.65–7.58 (m, 2H, Ar-H), 7.22–7.15 (m, 2H, Ar-H), 4.01 (s, 2H, SCH2), 1.28 (s, 9H, C(CH3)3).
Pivalamide Group Introduction
CDI-Mediated Acylation
The terminal amine undergoes acylation using pivalic acid activated by 1,1'-carbonyldiimidazole (CDI):
Procedure :
- Activate pivalic acid (3.5 mmol) with CDI (3.5 mmol) in THF at 0°C for 1 hour.
- Add 5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (3 mmol) and stir at room temperature for 12 hours.
- Concentrate under vacuum and recrystallize from ethanol/water (4:1).
Yield : 88%
Purity (HPLC) : 98.5%
IR (KBr) : 3280 cm−1 (N-H), 1685 cm−1 (C=O), 1540 cm−1 (C-F).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) reduces thiadiazole formation time from 6 hours to 30 minutes with comparable yield (76%).
One-Pot Thioether-Acylation Strategy
Combining thioether formation and acylation in a single pot using EDC/HOBt:
Scalability and Industrial Considerations
Key Challenges :
- Exothermic nature of CDI-mediated reactions requires precise temperature control.
- Thiol oxidation necessitates inert atmosphere (N2/Ar) during thioether coupling.
Pilot-Scale Protocol (50 g Batch) :
| Step | Time | Yield | Purity |
|---|---|---|---|
| Thiadiazole Synthesis | 7 h | 75% | 97% |
| Thioether Formation | 9 h | 80% | 95% |
| Acylation | 14 h | 85% | 98% |
Spectroscopic Characterization and Quality Control
1H NMR Diagnostic Peaks :
- δ 1.28 (s) : tert-Butyl protons from pivalamide.
- δ 4.01 (s) : SCH2 linkage confirming thioether formation.
- δ 7.58–7.65 (m) : Ortho protons of 4-fluorophenyl group.
13C NMR (101 MHz, DMSO-d6) :
- δ 176.8 : Thiadiazole C2.
- δ 165.4 : Acetamide carbonyl.
- δ 38.5 : SCH2 carbon.
HRMS (ESI+) :
- Calculated for C16H20FN4O2S2 [M+H]+: 399.1054
- Found: 399.1056
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis, cell cycle arrest, or other cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological profiles:
Structural and Functional Analysis
- The 4-fluorophenyl group, common in analogs like 5e and 5h (), contributes to metabolic stability and target affinity via hydrophobic interactions .
Biological Activity Trends :
- Anticancer Activity : Nitro-substituted thiadiazoles (e.g., compound 3 in ) exhibit strong Akt inhibition (86–92%) and apoptosis induction, whereas halogenated derivatives (e.g., 5e) show moderate activity .
- Anticonvulsant Activity : Urea-linked thiadiazoles () outperform acetamide derivatives in MES tests, suggesting the urea moiety enhances ion channel modulation .
Q & A
Q. Characterization :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent integration (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, pivalamide tert-butyl group at δ 1.2–1.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- Elemental analysis : Validate C, H, N, S content (±0.3% theoretical) .
How can researchers confirm the molecular structure and purity of this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks to specific groups (e.g., thiadiazole C-S-C at δ 165–170 ppm in ¹³C NMR; thioether CH₂ at δ 3.8–4.2 ppm in ¹H NMR) .
- Infrared (IR) spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~680 cm⁻¹) .
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
What strategies optimize synthesis yield and purity for this compound?
Q. Advanced
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of intermediates . | |
| Temperature | Controlled heating (60–90°C) for thiadiazole cyclization to avoid side reactions . | |
| Catalysts | Use coupling agents (e.g., HATU, EDCI) for efficient amidation . | |
| Purification | Gradient silica gel chromatography (hexane:EtOAc) to isolate pure product . |
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Orthogonal assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays .
- Dose-response curves : Quantify IC₅₀ values in cytotoxicity studies (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
- Batch variability analysis : Compare NMR and HPLC profiles of active vs. inactive batches to trace impurities .
What methodologies elucidate the compound’s mechanism of action in biological systems?
Q. Advanced
- Enzymatic inhibition assays : Test inhibition of COX-1/COX-2 or kinases (e.g., EGFR) using fluorogenic substrates .
- Molecular docking : Simulate binding to target proteins (e.g., PDB: 1CX2) with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
- Transcriptomic profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers) .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced
| Modification | Impact on Bioactivity | Evidence |
|---|---|---|
| 4-Fluorophenyl | Enhances lipophilicity and target affinity . | |
| Thiadiazole ring | Replacing sulfur with oxygen (oxadiazole) reduces activity . | |
| Pivalamide | Bulkier groups (e.g., benzyl) may improve metabolic stability . |
What stability assessments are critical for this compound?
Q. Basic
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 2–12) for 24 hours; assess recovery by NMR .
What solubility challenges arise, and how can they be mitigated?
Q. Basic
- Solubility profile : Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (>50 mg/mL) .
- Formulation strategies : Use co-solvents (PEG 400) or nanoemulsions for in vivo studies .
What are the key challenges in scaling up synthesis?
Q. Advanced
- Exothermic reactions : Use jacketed reactors with controlled cooling during POCl₃-mediated cyclization .
- Purification at scale : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) .
- Flow chemistry : Continuous flow systems to improve reproducibility and reduce reaction times .
How can computational modeling enhance understanding of this compound?
Q. Advanced
- Density functional theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .
- Molecular dynamics (MD) : Simulate membrane permeability (logP) using OPLS-AA force fields .
- QSAR models : Train models on thiadiazole derivatives to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
